N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antitumor Activity
Sulfonamides, including variations like N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride, have shown significant promise in antitumor applications. Owa et al. (2002) found that certain sulfonamides acted as potent cell cycle inhibitors and progressed to clinical trials for their antimitotic properties, disrupting tubulin polymerization and affecting gene expression related to cancer cell growth (Owa et al., 2002).
Corrosion Inhibition
Sappani and Karthikeyan (2014) explored the use of sulfonamides as inhibitors for mild steel corrosion in acidic environments. They found that certain sulfonamides, including derivatives of the compound , efficiently inhibited corrosion, suggesting their potential utility in industrial applications (Sappani & Karthikeyan, 2014).
Antimicrobial Properties
Murugavel et al. (2016) synthesized and studied a sulfonamide derivative with potential as an antimicrobial agent. This study highlights the antimicrobial activity against various bacterial and fungal pathogens, indicating the broad spectrum of biological applications for sulfonamides (Murugavel et al., 2016).
Synthesis of Heterocyclic Compounds
Mohsein et al. (2019) demonstrated the use of sulfonamides in synthesizing new heterocyclic compounds. These compounds have a wide range of potential applications in medicinal chemistry and drug development (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Safety And Hazards
properties
IUPAC Name |
N-(2-aminoethyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S.ClH/c1-7-6-8(10)2-3-9(7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUIVLSZXBAZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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